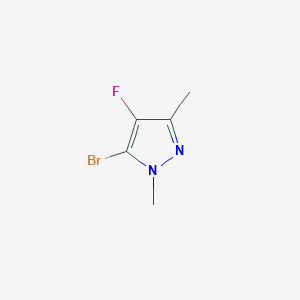

5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole

Description

Contextual Significance of Halogenated Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

Halogenated pyrazole scaffolds are fundamental building blocks in the synthesis of a diverse range of complex molecules. The presence of halogen atoms on the pyrazole ring provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions. youtube.comnih.gov These reactions allow for the introduction of various functional groups, enabling the construction of libraries of compounds for drug discovery and other applications. researchgate.net Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and insecticidal properties. researchgate.netedwiserinternational.com The incorporation of halogens can further enhance these biological profiles by modulating factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The Distinctive Influence of Bromo and Fluoro Substituents on Pyrazole Reactivity and Structure

The presence of both bromine and fluorine atoms on the pyrazole ring of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole has a profound impact on its chemical behavior. These halogens exert distinct electronic and steric effects that influence the molecule's reactivity and structural characteristics.

The electronic effects of halogen substituents are twofold: the inductive effect (-I) and the resonance effect (+R). Both bromine and fluorine are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect that decreases the electron density of the pyrazole ring. This reduction in electron density can affect the basicity of the nitrogen atoms and the susceptibility of the ring to electrophilic attack.

Fluorine, being the most electronegative element, exerts a very strong inductive effect. olemiss.edu In contrast, bromine is less electronegative but more polarizable. The resonance effect involves the donation of a lone pair of electrons from the halogen into the aromatic π-system. For fluorine, this effect is minimal due to the poor overlap between its 2p orbitals and the carbon 2p orbitals. Bromine, with its larger 4p orbitals, can participate more effectively in resonance.

Sterically, the bromine atom is significantly larger than the fluorine atom, which can lead to steric hindrance around the C5 position of the pyrazole ring. This steric bulk can influence the approach of reagents and may direct reactions to other, less hindered positions on the molecule. youtube.com

| Property | Bromine (Br) | Fluorine (F) |

| Electronegativity (Pauling Scale) | 2.96 | 3.98 |

| van der Waals Radius (Å) | 1.85 | 1.47 |

| Inductive Effect | Strong -I | Very Strong -I |

| Resonance Effect | Weak +R | Negligible +R |

The electronic and steric perturbations induced by the bromo and fluoro substituents have significant implications for the regioselectivity of reactions involving this compound. The electron-withdrawing nature of the halogens deactivates the pyrazole ring towards electrophilic substitution. However, if such a reaction were to occur, the directing effects of the existing substituents would need to be considered.

More importantly, the carbon-halogen bonds provide sites for specific transformations. The C-Br bond is generally more reactive than the C-F bond in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This differential reactivity allows for the selective functionalization of the C5 position. Conversely, the C-F bond is typically more resistant to cleavage, though it can be activated under specific conditions or participate in nucleophilic aromatic substitution (SNAAr) reactions, particularly if the ring is sufficiently electron-deficient. The regioselectivity of nucleophilic attack would be influenced by the combined electronic effects of all substituents.

Overview of Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is limited, the research trajectories for similarly structured halogenated pyrazoles suggest several potential areas of investigation for this compound.

The primary application of such a molecule would likely be as a versatile intermediate in organic synthesis. Its utility in Suzuki coupling reactions, where the bromine atom is selectively replaced, could lead to the synthesis of a wide array of 5-aryl or 5-heteroaryl pyrazoles. These products could then be screened for potential biological activities.

Furthermore, the presence of the fluorine atom opens up avenues in the field of fluorine chemistry. Fluorinated organic molecules are of great interest in medicinal chemistry due to their unique properties. olemiss.edu Research could explore the impact of the fluorine atom on the biological activity and pharmacokinetic properties of derivatives of this compound.

Another potential research direction is the investigation of its reactivity in various cycloaddition reactions, where the pyrazole ring can act as a diene or a dienophile, depending on the reaction conditions and the nature of the other reactant. The electronic and steric profile of this specific pyrazole could lead to novel and interesting chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPRMVLMBKGJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1F)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Advanced Reactivity of 5 Bromo 4 Fluoro 1,3 Dimethyl 1h Pyrazole

Substitution Reactions at Halogenated Pyrazole (B372694) Positions

The reactivity of the pyrazole ring is heavily influenced by its substituents. Pyrazoles are generally considered electron-rich aromatic systems, which predisposes them to electrophilic attack. However, the presence of halogen atoms introduces competing pathways, including nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. In 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole, both halogen atoms could potentially serve as leaving groups.

The SNAr mechanism typically proceeds in a stepwise fashion involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. For this mechanism to be effective, the ring must be "activated" by electron-wíthdrawing groups positioned ortho or para to the leaving group.

In the target molecule, the fluorine atom at C4 is a potent electron-withdrawing group due to its high electronegativity. This effect makes the pyrazole ring more electron-deficient and thus more susceptible to nucleophilic attack. The fluorine atom itself can act as the leaving group, a reaction well-documented for polyfluoroarenes. mdpi.com Alternatively, the bromine atom at C5 could be displaced. The regioselectivity of the substitution would depend on the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at either the C4 or C5 position, as well as the relative ability of fluoride (B91410) and bromide to act as leaving groups. While fluoride is a poorer leaving group than bromide in many contexts, in SNAr reactions on electron-deficient rings, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strongly electron-withdrawing fluorine atom. nih.gov

Recent studies have also revealed that some SNAr reactions, particularly with azole nucleophiles, may proceed through a concerted (cSNAr) mechanism rather than a stepwise one, existing on a mechanistic continuum. rsc.org Such a pathway avoids the formation of a discrete high-energy intermediate. Research on 5-bromo-1,2,3-triazines has demonstrated that phenols can displace the bromine atom via a concerted SNAr mechanism, suggesting that similar reactivity could be possible for 5-bromopyrazoles. acs.orgnih.gov

Electrophilic aromatic substitution (EAS) is the hallmark reaction of electron-rich aromatic systems. For the parent pyrazole ring, EAS occurs preferentially at the C4 position. rrbdavc.orgquora.com This regioselectivity is governed by the stability of the cationic intermediate (σ-complex or arenium ion); attack at C4 allows the positive charge to be distributed across the ring without placing it on the electron-deficient pyridine-like nitrogen atom. quora.com

In this compound, the C4 position is already occupied by a fluorine atom. Therefore, further EAS reactions on this substrate are challenging. The substituents on the ring have competing directing effects:

Activating Groups: The methyl groups at N1 and C3 are electron-donating and would activate the ring for EAS.

Deactivating Groups: The fluorine and bromine atoms are electron-withdrawing through induction, deactivating the ring towards electrophilic attack.

Given that the most reactive C4 position is blocked, electrophilic attack at the only remaining C-H position (C5) is highly unlikely due to the presence of the bromine atom. Standard EAS reactions like nitration or sulfonation would likely require harsh conditions and may result in degradation rather than substitution. scribd.com Electrophilic fluorination of some pyrazole derivatives has been shown to occur at the 4-position, and in some cases, can proceed to give 4,4-difluoro-1H-pyrazole systems, highlighting the strong preference for attack at this site. d-nb.inforesearchgate.net For the title compound, the most probable outcome under strong electrophilic conditions would be no reaction or decomposition.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is an ideal anchor for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. lmaleidykla.lt

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction. The C5-Br bond of this compound is well-suited for these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organohalide, is particularly effective. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This reaction has been successfully applied to various brominated and chlorinated pyrazole derivatives. lmaleidykla.ltresearchgate.net For instance, the coupling of 5-chloro-1,3-dimethyl-1H-pyrazole with arylboronic acids demonstrates the viability of such reactions on a closely related scaffold. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have also proven efficient for bromo-pyrazole systems, significantly reducing reaction times while maintaining good to excellent yields. nih.govrsc.org

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 120°C, 40 min (MW) | 89% | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80°C, 2h | 90% | nih.gov |

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100°C | >98% | researchgate.net |

The Heck reaction , which couples aryl halides with alkenes, is another viable pathway for functionalizing the C5 position. organic-chemistry.org The mechanism is similar in its initial oxidative addition step, followed by migratory insertion of the olefin and β-hydride elimination. This reaction would allow for the introduction of vinyl groups at the C5 position of the pyrazole ring. The reaction is broadly applicable to a range of aryl bromides and alkenes. researchgate.net

Copper-catalyzed reactions offer a complementary approach for forming C-C, C-N, C-O, and C-S bonds. The Ullmann condensation, for example, is a classic copper-mediated reaction for coupling aryl halides with amines, alcohols, or thiols. Modern catalytic variants allow these reactions to proceed under milder conditions. The C5-Br bond of the title compound would be susceptible to such transformations, providing access to 5-amino, 5-alkoxy, or 5-thioalkyl pyrazole derivatives.

Furthermore, copper has been shown to promote the dimerization of 5-aminopyrazoles through direct coupling of C-H/N-H bonds, indicating its utility in activating the pyrazole scaffold for novel transformations. nih.gov Copper(I) catalysts are also effective in the cross-coupling of 1-bromoalkynes with organozinc reagents, showcasing the versatility of copper in mediating bond formation involving organohalides. nih.gov

Functional Group Interconversions and Derivatization

The strategic placement of two distinct halogen atoms and reactive methyl groups on the pyrazole core allows for a wide array of derivatization strategies. The reactivity patterns discussed above can be harnessed to selectively modify the molecule and build complex structures.

The most straightforward derivatization pathway involves leveraging the C5-Br bond for transition metal-catalyzed cross-coupling reactions. As detailed in section 3.2, Suzuki-Miyaura, Heck, and other coupling reactions can introduce diverse aryl, heteroaryl, vinyl, and other carbon-based substituents. Copper-catalyzed reactions can be used to install heteroatom-based functional groups.

A summary of potential derivatization reactions is presented below:

| Reaction Type | Reagents & Conditions | Resulting Functional Group at C5 | Applicability |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | Aryl / Heteroaryl | High, well-established for bromo-heterocycles. |

| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl | High, general method for aryl bromides. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino (NRR') | High, standard method for C-N bond formation. |

| Ullmann Condensation | Amine/Alcohol, Cu catalyst, Base | Amino / Alkoxy | Moderate to high, classic method for aryl halides. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | High, efficient C-C bond formation. |

Conversion of Halogens to Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom at the C5 position of this compound is amenable to conversion into organometallic reagents, such as Grignard and organolithium species. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is expected to yield the corresponding Grignard reagent, (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)magnesium bromide. The formation of this reagent is typically initiated by the oxidative addition of magnesium to the carbon-bromine bond.

Organolithium Reagent Formation: Alternatively, halogen-lithium exchange can be employed to generate the organolithium reagent. This is commonly achieved by treating the bromo-pyrazole with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF. This reaction is generally fast and efficient, providing 4-fluoro-1,3-dimethyl-1H-pyrazol-5-yllithium.

These organometallic intermediates are highly reactive nucleophiles and can participate in a wide range of subsequent reactions, including addition to carbonyl compounds, substitution reactions with alkyl halides, and cross-coupling reactions.

| Reagent | Typical Conditions | Product | Potential Subsequent Reactions |

| Mg, THF | Reflux | (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)magnesium bromide | Aldehydes, ketones, nitriles, CO2 |

| n-BuLi, THF | -78 °C | 4-fluoro-1,3-dimethyl-1H-pyrazol-5-yllithium | Electrophiles, transition metal-catalyzed cross-coupling |

Formation of Carboxylic Acid and Ester Derivatives

The transformation of the bromo-substituent into carboxylic acid and ester functionalities significantly broadens the synthetic utility of the pyrazole scaffold.

Carboxylic Acid Synthesis: The Grignard or organolithium reagent derived from this compound can be carboxylated by quenching the reaction with carbon dioxide (dry ice), followed by an acidic workup. This process introduces a carboxylic acid group at the C5 position, yielding 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Ester Synthesis: Ester derivatives can be prepared through several routes. Direct esterification of the carboxylic acid using an alcohol in the presence of an acid catalyst is a common method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the desired ester. A patent for a similar compound, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, describes its hydrolysis in a sodium hydroxide (B78521) alcoholic solution to yield the corresponding carboxylic acid, demonstrating the feasibility of these transformations within the pyrazole system. google.com

| Starting Material | Reagents | Product |

| This compound | 1. Mg or n-BuLi 2. CO2 3. H3O+ | 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid |

| 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | ROH, H+ | Alkyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate |

Reactions Involving Nitrogen Atoms (e.g., N-Functionalization)

While the target molecule is already N-methylated at the N1 position, the pyrazole ring's nitrogen atoms play a crucial role in directing the reactivity of the molecule. In related pyrazole systems, N-alkylation is a common reaction for unsubstituted pyrazoles. mdpi.comresearchgate.netnih.govsemanticscholar.org For this compound, further reactions at the nitrogen atoms are less common due to the existing methyl group. However, the lone pair of electrons on the N2 nitrogen atom can still participate in coordination with metals and influence the electronic distribution within the ring, thereby affecting the reactivity at the carbon positions.

Radical Reaction Pathways in Halogenated Pyrazole Chemistry

Radical reactions offer an alternative avenue for the functionalization of halogenated pyrazoles. While radical reactions specifically involving this compound are not extensively documented, general principles of radical chemistry can be applied.

Radical Halogenation: The activation of C-H bonds through radical pathways can lead to further halogenation. However, given that the pyrazole ring is fully substituted, this type of reaction is unlikely. Radical fluorination of alkanes is known to be a violent and fast reaction. stackexchange.com

Radical-mediated C-C Bond Formation: The bromine atom can potentially be involved in radical-mediated coupling reactions. For instance, in the presence of a radical initiator, the pyrazole could add to an alkene or participate in atom transfer radical addition (ATRA) reactions.

The field of radical fluorination has seen significant advancements, with various methods for generating carbon-centered radicals that can then be trapped by a fluorine source. princeton.eduwikipedia.org While not directly demonstrated for this specific pyrazole, it is conceivable that a related pyrazolyl radical could be generated and subsequently fluorinated.

| Reaction Type | Potential Reagents | Expected Outcome |

| Radical Addition | Alkenes, Radical Initiator (e.g., AIBN) | Addition of the pyrazole moiety across the double bond |

| Atom Transfer Radical Addition | Alkenes, Catalyst (e.g., Cu(I)) | Formation of a new C-C bond and transfer of the bromine atom |

Spectroscopic and Crystallographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of the proton and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups attached to the pyrazole (B372694) ring. The chemical shifts of these signals would provide insight into their electronic environment.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the pyrazole ring and the two methyl groups. The chemical shifts would be indicative of their hybridization and proximity to electronegative atoms like bromine and fluorine.

A hypothetical data table for these analyses is presented below to illustrate the expected format of such findings.

| ¹H NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Assignment |

| [Expected Value] | N-CH₃ |

| [Expected Value] | C-CH₃ |

| ¹³C NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Assignment |

| [Expected Value] | C3 |

| [Expected Value] | C4 |

| [Expected Value] | C5 |

| [Expected Value] | N-CH₃ |

| [Expected Value] | C-CH₃ |

19F NMR for Fluorine Chemical Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the chemical environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic, heterocyclic ring. Coupling between the fluorine and nearby protons or carbons, if present, would provide further structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and establishing detailed connectivity.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton coupling networks, though for this specific molecule with isolated methyl groups, its utility might be limited.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the three-dimensional structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups. For this compound, characteristic vibrational bands would be expected for C-H, C-N, C=C, C-F, and C-Br bonds.

A hypothetical data table for FT-IR analysis is shown below.

| FT-IR (Hypothetical Data) | |

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| [Expected Range] | C-H stretching (methyl groups) |

| [Expected Range] | C=C/C=N stretching (pyrazole ring) |

| [Expected Range] | C-F stretching |

| [Expected Range] | C-Br stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₅H₆BrFN₂), HRMS would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio that matches the theoretical value.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Should a suitable single crystal of this compound be grown, SC-XRD would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Determination of Molecular Geometry and Conformation in Solid State

Based on analyses of similar pyrazole structures, the pyrazole ring is expected to be essentially planar. For instance, the crystal structure of 5-chloromethyl-1,3-dimethyl-1H-pyrazole reveals an almost planar pyrazole ring with an r.m.s. deviation of 0.003 Å. researchgate.net Similarly, in 4-fluoro-1H-pyrazole, the pyrazole moieties are planar, with deviations from the mean plane of less than 0.004 and 0.008 Å for the two crystallographically independent molecules. nih.gov

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Basis of Prediction |

| C-Br Bond Length | ~1.85 Å | Comparison with bromo-substituted aromatic systems. |

| C-F Bond Length | ~1.35 Å | Typical C-F bond lengths in fluoroaromatic compounds. |

| N-N Bond Length | ~1.34 Å | Data from related pyrazole structures. |

| Pyrazole Ring Angles | 105-112° | General range for substituted pyrazole rings. |

Note: The values in this table are estimations based on data from related compounds and general chemical principles, pending experimental verification.

The substituents on the pyrazole ring, namely the bromine and fluorine atoms and the two methyl groups, will influence the electronic distribution and may cause minor distortions in the ring geometry. The methyl groups attached to the nitrogen and carbon atoms are expected to exhibit free rotation in the gaseous and liquid states, but their conformation in the solid state will be fixed by crystal packing forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of traditional hydrogen bond donors (like N-H), the intermolecular interactions in the crystal lattice of this compound would be dominated by weaker interactions such as C-H···N and C-H···F hydrogen bonds, as well as halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this molecule, the bromine atom at the 5-position is a potential halogen bond donor. It can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyrazole ring or the fluorine atom. For example, in the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, short Cl···N contacts of 3.046 (2) Å are observed, indicating a significant intermolecular interaction. nih.govresearchgate.net

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Predicted Distance |

| Halogen Bond | C-Br | N (pyrazole) | < 3.37 Å (sum of van der Waals radii) |

| C-H···N Hydrogen Bond | C-H (methyl) | N (pyrazole) | ~2.5 - 2.7 Å |

| C-H···F Hydrogen Bond | C-H (methyl) | F | ~2.4 - 2.6 Å |

Note: The predicted distances are based on typical values for these types of interactions and require experimental confirmation.

Investigation of Crystal Packing and Supramolecular Architectures

The way in which individual molecules of this compound assemble in the solid state defines its crystal packing and supramolecular architecture. This arrangement is the result of a delicate balance between the various intermolecular forces.

In related pyrazole derivatives, a variety of supramolecular motifs are observed. For instance, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N-H···N hydrogen bonding. nih.gov In the case of 5-chloromethyl-1,3-dimethyl-1H-pyrazole, molecules are linked by C-H···N interactions, also forming chains. researchgate.net

For this compound, it is plausible that a combination of halogen bonds (C-Br···N) and weak hydrogen bonds (C-H···N and C-H···F) would lead to the formation of either one-dimensional chains or two-dimensional layered structures. The specific architecture will depend on the relative strengths and directionality of these interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to model and predict the most stable crystal packing arrangement. asrjetsjournal.org Such studies can provide valuable insights into the supramolecular chemistry of this compound in the absence of experimental data.

Computational and Theoretical Studies on 5 Bromo 4 Fluoro 1,3 Dimethyl 1h Pyrazole Systems

Quantum Chemical Calculation Approaches

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and reactivity of heterocyclic compounds like substituted pyrazoles. These methods provide insights into the electronic properties that govern the behavior of molecules.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) systems, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. rsc.orgnih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole.

Furthermore, DFT is utilized to calculate the total energy, dipole moment, and vibrational frequencies of the molecule. The computed vibrational spectra can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure. For related pyrazole derivatives, DFT has been successfully used to achieve good agreement between theoretical and experimental data. nih.gov

While DFT is widely used, other quantum chemical methods also find application in molecular modeling. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a high level of theory for accurate energy and property calculations, though they are computationally more demanding.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, approach by incorporating experimental parameters. These methods are useful for preliminary conformational analysis and for studying large molecular systems where higher-level computations are not feasible. For a molecule like this compound, these methods could be employed for initial screenings of its potential energy surface.

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions.

For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4 to 5 eV, suggesting good stability. researchgate.netresearchgate.net It is anticipated that this compound would exhibit a similar energy gap. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: This table is illustrative and based on typical values for similar halogenated pyrazole compounds. Specific experimental or computational data for the title compound is not available.)

| Parameter | Symbol | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 |

| Electronegativity | χ | 3.75 to 4.75 |

| Chemical Hardness | η | 2.25 to 2.75 |

| Chemical Softness | S | 0.18 to 0.22 |

| Electrophilicity Index | ω | 1.3 to 2.0 |

The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule that are likely to act as electron donors and acceptors, respectively. In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and any electron-donating substituents, indicating these are the primary sites for electrophilic attack. The LUMO is often localized on the pyrazole ring and electron-withdrawing groups, marking the probable sites for nucleophilic attack.

For this compound, the electron density of the HOMO would likely be concentrated on the pyrazole ring, while the LUMO's density would be influenced by the electron-withdrawing halogen substituents (bromine and fluorine).

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values.

Typically, regions of negative potential (colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored in shades of blue) are electron-deficient and are targets for nucleophilic attack. Green areas represent regions of neutral potential.

In the case of this compound, the MEP surface would be expected to show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The areas around the hydrogen atoms of the methyl groups and the halogen atoms would likely exhibit positive or near-neutral potential. This analysis helps in understanding the intermolecular interactions and the reactive sites of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

While direct computational data for this compound is unavailable, theoretical predictions for its spectroscopic parameters can be inferred from studies on similar halogenated and methylated pyrazoles. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.

NMR Chemical Shifts: The 1H, 13C, and 19F NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms would be the dominant factors influencing the chemical shifts of the pyrazole ring atoms. Studies on 4-halogenated pyrazoles have shown that substituents significantly modulate the chemical shifts of the ring protons and carbons. semanticscholar.org The presence of two methyl groups at the N1 and C3 positions would also have a distinct effect, generally causing an upfield shift for the carbons they are attached to due to their electron-donating nature.

Theoretical calculations for related pyrazole azo dyes have demonstrated a good correlation between predicted and experimental 1H and 13C NMR spectra, supporting the validity of these computational approaches. mdpi.com For the target molecule, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would be expected to provide reliable predictions.

Predicted NMR Chemical Shift Trends for this compound (Inferred)

| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| Ring Protons (if any) | Downfield | Strong deshielding from adjacent F and Br atoms. |

| Ring Carbons (C4, C5) | Downfield | Significant deshielding due to direct attachment of electronegative F and Br atoms. |

| Methyl Protons | Upfield | Shielding effect of the methyl groups. |

| Methyl Carbons | Upfield | Shielding effect of the methyl groups. |

| 19F | Characteristic range | Highly dependent on the overall electronic structure of the pyrazole ring. |

IR Frequencies: The vibrational frequencies in the infrared spectrum correspond to the various stretching, bending, and rocking modes of the molecule's bonds. For this compound, the most characteristic vibrations would be associated with the C-F, C-Br, and C-N bonds, as well as the pyrazole ring stretching modes. Computational studies on other pyrazole derivatives have successfully assigned vibrational frequencies using DFT calculations. researchgate.net It is expected that the C-F stretching frequency would appear in the typical region of 1000-1400 cm-1, while the C-Br stretch would be found at lower wavenumbers, generally in the 500-600 cm-1 range. The vibrations of the pyrazole ring itself would be influenced by the mass and electronic effects of the substituents.

UV-Vis Transitions: The electronic transitions that give rise to UV-Vis absorption are related to the promotion of electrons from occupied to unoccupied molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for predicting these transitions. The absorption maxima (λmax) for pyrazole derivatives are typically in the UV region. The introduction of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transitions. For this compound, the HOMO-LUMO energy gap would be a key determinant of its UV-Vis absorption characteristics.

Mechanistic Insights from Transition State Modeling and Reaction Coordinate Analysis

While no specific reaction mechanisms involving this compound have been computationally modeled, studies on analogous systems provide a framework for understanding its potential reactivity. DFT calculations are a standard tool for locating transition states and mapping reaction coordinates, thereby elucidating reaction mechanisms. researchgate.net

For instance, a theoretical study on the oxidation of 1H-pyrazolines to 1H-pyrazoles with molecular bromine explored the geometries and energies of bromo-substituted intermediates. researchgate.net This type of analysis could be applied to reactions involving the substitution or transformation of the bromine atom on the this compound ring. Computational modeling could differentiate between various possible pathways, such as those involving radical intermediates versus concerted transition states.

Similarly, the synthesis of multi-substituted aminopyrazoles has been investigated using DFT to explore the reaction mechanism. tandfonline.com For reactions such as nucleophilic aromatic substitution on the pyrazole ring of the target molecule, transition state modeling could predict the activation energies for substitution at different positions, providing insights into regioselectivity. The fluorine atom at the 4-position and the bromine atom at the 5-position would likely be the most susceptible to nucleophilic attack, and computational analysis could determine the preferred reaction site.

Aromaticity and Antiaromaticity Assessment of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational descriptors. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are two of the most widely used methods. researchgate.netresearchgate.netresearchgate.net

HOMA: This geometry-based index compares the bond lengths within the ring to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. The substituents on the pyrazole ring can influence the bond lengths and thus the HOMA value. In this compound, the combination of electron-withdrawing halogens and electron-donating methyl groups would create a complex electronic environment, likely causing some deviation from the ideal pyrazole geometry and a slight reduction in the HOMA value compared to unsubstituted pyrazole.

NICS: This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a point in space, typically at the center of the ring (NICS(0)) and 1 Å above it (NICS(1)). Negative NICS values are indicative of aromaticity. Studies on N-substituted pyrazoles have shown that the aromaticity of the ring can be sensitive to the electronic nature of the substituent. ub.eduscispace.com For the target molecule, NICS calculations would likely confirm the aromatic character of the pyrazole ring, with the magnitude of the negative value reflecting the influence of the bromo, fluoro, and dimethyl substituents.

Inferred Aromaticity Indices for the Pyrazole Ring

| Aromaticity Index | Predicted Value/Trend | Rationale |

|---|---|---|

| HOMA | Slightly < 1 | Bond length alternation induced by the diverse electronic nature of the substituents. |

| NICS(1) | Negative | Confirmation of the inherent aromaticity of the pyrazole ring system. |

Theoretical Exploration of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The bromine atom in this compound has the potential to participate in halogen bonding.

A detailed study combining rotational spectroscopy and ab initio calculations on 4-bromopyrazole and 4-iodopyrazole (B32481) has provided significant insights into their halogen bonding capabilities. aip.orgnih.govbris.ac.uk These studies concluded that these molecules can form halogen bonds of comparable strength to other well-known halogen bond donors. The electronic environment of the halogen atom is crucial; electron-withdrawing groups on the ring enhance the positive electrostatic potential (the "σ-hole") on the halogen, strengthening its ability to form halogen bonds.

In this compound, the presence of the electronegative fluorine atom and the pyrazole ring itself would be expected to enhance the σ-hole on the bromine atom. Theoretical calculations, such as mapping the molecular electrostatic potential (MEP) surface, would be instrumental in visualizing this positive region and predicting the strength and directionality of potential halogen bonds.

Predicted Halogen Bonding Properties

| Property | Prediction | Basis of Prediction |

|---|---|---|

| σ-hole on Bromine | Positive and significant | Enhanced by the electron-withdrawing fluorine and the pyrazole ring. |

| Halogen Bond Strength | Moderate to strong | Comparable to other activated bromo-aromatic systems. aip.orgnih.gov |

| Directionality | Highly directional | Along the C-Br bond axis. |

Advanced Synthetic Applications of 5 Bromo 4 Fluoro 1,3 Dimethyl 1h Pyrazole in Chemical Research

Role as a Versatile Synthetic Building Block

The strategic placement of halogen substituents on the pyrazole (B372694) core of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole makes it an exceptionally versatile synthon for the construction of a wide array of organic molecules. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, enabling the stepwise introduction of various substituents.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is of great interest due to their prevalence in biologically active compounds. 5-Aminopyrazoles, for instance, are widely used precursors for constructing fused pyrazoloazines such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov While direct examples using this compound are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of novel fused pyrazole systems.

The bromo and fluoro substituents can be exploited in various cross-coupling and condensation reactions to build additional rings onto the pyrazole core. For example, the bromine atom at the 5-position can readily participate in Suzuki, Stille, or Heck coupling reactions to introduce aryl, heteroaryl, or vinyl groups. Subsequent intramolecular reactions, such as cyclization or condensation, could then be employed to form fused ring systems. The fluorine atom at the 4-position, while generally less reactive in cross-coupling reactions, can influence the electronic properties of the ring and may be activated under specific conditions or participate in nucleophilic aromatic substitution reactions. The synthesis of pyrazole-fused heterocycles often involves the reaction of a functionalized pyrazole with a bielectrophilic partner. researchgate.net

Incorporation into Diverse Molecular Architectures for Chemical Probes

Chemical probes are essential tools for studying biological systems. The development of novel probes often relies on the availability of versatile scaffolds that can be readily modified to incorporate reporter groups, reactive moieties, and targeting ligands. The pyrazole scaffold is an attractive core for chemical probes due to its pharmacokinetic properties and synthetic tractability.

The functional handles present in this compound provide a platform for the modular synthesis of chemical probes. The bromo group can be converted to a variety of other functional groups, such as azides or alkynes, which are commonly used in "click" chemistry for the attachment of reporter tags like fluorophores or biotin. Furthermore, the pyrazole ring itself can serve as a recognition element for specific biological targets. The incorporation of fluorine can enhance binding affinity and metabolic stability, which are desirable properties for effective chemical probes. olemiss.edunih.gov

Precursor in the Development of Targeted Organic Molecules

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications. orientjchem.org The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted organic molecules with potential biological activity.

The bromine atom at the 5-position is particularly amenable to derivatization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. For instance, the synthesis of substituted pyrazoles via Suzuki coupling is a well-established method. orientjchem.org This allows for the systematic modification of the molecule to optimize its interaction with a specific biological target. The fluorine atom can also play a crucial role in modulating the physicochemical properties of the resulting molecules, such as lipophilicity and pKa, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. olemiss.edu

Utilization in the Design of Novel Ligands for Catalysis

Pyrazole-based ligands have found widespread use in coordination chemistry and catalysis. rsc.orgbohrium.com The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov This allows for the development of catalysts with high activity, selectivity, and stability for a wide range of chemical transformations.

This compound can serve as a precursor for the synthesis of novel pyrazole-based ligands. The bromo and fluoro substituents offer opportunities for further functionalization to introduce coordinating groups or to modulate the electronic properties of the pyrazole ring. For example, the bromine atom could be displaced by a phosphine or another coordinating group. The resulting ligands could then be used to prepare novel metal complexes for applications in catalysis, such as transfer hydrogenation or oxidation reactions. nih.govrsc.org

Application in Methodological Development for C-Halogen Functionalization

The development of new methods for the selective functionalization of carbon-halogen bonds is a major focus of modern organic synthesis. researchwithrutgers.com Halogenated pyrazoles, such as this compound, are valuable substrates for studying the reactivity of C-Br and C-F bonds and for developing new catalytic methods for their transformation.

The presence of both a bromo and a fluoro substituent on the same aromatic ring allows for the investigation of selective C-Br versus C-F bond activation. The C-Br bond is generally more reactive than the C-F bond, allowing for selective functionalization of the 5-position of the pyrazole ring. However, recent advances in catalysis have enabled the activation and functionalization of the typically more inert C-F bond. rsc.orgnih.gov Therefore, this compound can be used as a model substrate to develop and optimize new catalytic systems for selective C-halogen functionalization, which is a significant challenge in organic synthesis.

Emerging Research Directions and Future Challenges

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be energy-intensive and may utilize hazardous solvents. impactfactor.org Modern research is increasingly focused on "green chemistry" principles to develop more environmentally benign synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and use less toxic reagents. nih.gov For the synthesis of halogenated pyrazoles, techniques such as microwave-assisted synthesis and ultrasound irradiation are gaining prominence. impactfactor.orgresearchgate.net These methods can significantly shorten reaction times and improve yields compared to conventional heating. impactfactor.orgnih.gov

Furthermore, the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions, is a key area of development. thieme-connect.comresearchgate.net Catalyst-free synthesis protocols, often promoted by ultrasound, represent a particularly sustainable approach by simplifying purification processes and reducing metal waste. researchgate.net The development of one-pot, multi-component reactions is another strategy that enhances efficiency and sustainability by reducing the number of intermediate isolation and purification steps. researchgate.net Adapting these green methodologies to the synthesis of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole is a crucial future goal to make its production more economical and environmentally friendly.

| Parameter | Conventional Synthesis | Green Synthesis Methods (e.g., Microwave, Ultrasound) |

|---|---|---|

| Energy Source | Thermal/Electric Heating | Electromagnetic Waves or Sound Energy |

| Reaction Time | Several hours (e.g., 5-20 hours) | Minutes to a few hours (e.g., 5-30 minutes) |

| Solvent Usage | Often requires organic solvents | Utilizes green solvents (water, PEG) or is solvent-free |

| Catalyst | May require metal catalysts | Often catalyst-free or uses recyclable biocatalysts |

| Yield | Variable | Generally high to excellent |

Chemo- and Regioselective Transformations of Polyhalogenated Pyrazoles

A significant challenge and opportunity in the chemistry of polyhalogenated heterocycles like this compound lies in achieving chemo- and regioselective functionalization. The presence of two different halogens (bromine and fluorine) at distinct positions on the pyrazole ring allows for selective reactions if the conditions are carefully controlled. Generally, in cross-coupling reactions involving polyhalogenated pyrazoles, the reactivity of the halogen sites follows the order C5 > C3 > C4, a preference driven by the inductive effects of the adjacent nitrogen atoms. nih.gov

This inherent reactivity pattern suggests that the C5-bromo group in the target molecule would be more susceptible to transformations like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions compared to the C4-fluoro group. nih.govresearchgate.net Achieving selective reaction at the C4 position while preserving the C5-bromo group is a more complex challenge that requires innovative catalyst systems and optimized reaction conditions. Future research will focus on developing new catalytic methods that can override the intrinsic reactivity, allowing for the programmed, site-selective introduction of various substituents onto the pyrazole core. This control is essential for creating a diverse library of derivatives for biological screening and materials development. nih.govresearchgate.net

Innovative Applications Exploiting Halogen Functionality in Advanced Organic Synthesis

The halogen atoms on the this compound scaffold are not merely static decorations; they are versatile functional handles that enable a wide array of subsequent chemical transformations. numberanalytics.comrsc.org Halogenated organic compounds are fundamental building blocks in the synthesis of complex molecules, including many pharmaceuticals and agrochemicals. numberanalytics.comrsc.orgnumberanalytics.com The carbon-bromine bond, in particular, is a key precursor for numerous reactions.

Key Synthetic Applications:

Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, enabling Suzuki, Stille, Heck, and Sonogashira coupling reactions to form new carbon-carbon bonds. This allows for the attachment of aryl, alkyl, and alkynyl groups.

Organometallic Intermediate Formation: The bromo group can be converted into an organolithium or Grignard reagent through halogen-metal exchange. These powerful nucleophiles can then react with a wide range of electrophiles to introduce diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C-Br bond, the C-F bond can participate in SNAr reactions, especially if the ring is further activated. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

Halogen Bonding: The electrophilic character of the halogen atoms, particularly bromine, allows them to act as halogen bond donors. This non-covalent interaction is being increasingly explored in catalysis and crystal engineering to control molecular assembly and reactivity. researchgate.net

The ability to sequentially and selectively manipulate the C-Br and C-F bonds makes this pyrazole a powerful platform for constructing densely functionalized heterocyclic compounds. acs.org

Integration of Machine Learning and AI in Reaction Prediction and Design

Modern organic synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.netprinceton.edu For a molecule like this compound, where extensive experimental data may be lacking, ML models can be invaluable.

By training algorithms on data from related halogenated heterocycles, ML can help predict reaction yields, identify optimal reaction conditions (e.g., catalyst, solvent, temperature), and even forecast the chemo- and regioselectivity of transformations. princeton.eduyoutube.com These models use molecular descriptors and fingerprints to represent the reactants and reagents, allowing them to generalize from known reactions to new, unexplored chemical space. nih.gov The use of AI can significantly accelerate the research and development cycle by prioritizing experiments with the highest probability of success, thereby reducing the time and resources spent on trial-and-error synthesis. rjptonline.org

| Machine Learning Algorithm | Application in Chemical Synthesis |

|---|---|

| Random Forest | Predicting reaction yields and performance in multidimensional chemical space. |

| Neural Network | Modeling complex, non-linear relationships to predict reaction outcomes. |

| Support Vector Machine (SVM) | Classifying reaction success/failure and predicting rate constants. |

| XGBoost | High-performance prediction of reaction parameters and properties. |

Exploration of Flow Chemistry for Scalable Synthesis of Halogenated Pyrazoles

While traditional batch chemistry is suitable for laboratory-scale synthesis, it often presents challenges for scalability, safety, and process control. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is emerging as a powerful technology to overcome these limitations. bohrium.comnih.gov This approach is particularly well-suited for the synthesis of halogenated compounds. rsc.org

Halogenation reactions can be highly exothermic and may involve toxic or corrosive reagents like elemental halogens. rsc.org The high surface-area-to-volume ratio of microreactors used in flow chemistry allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways. nih.gov Reagents can be dosed with high precision, and hazardous intermediates can be generated and consumed in situ, minimizing operator exposure. rsc.orgrsc.org For the synthesis and functionalization of this compound, flow chemistry offers a pathway to safer, more reproducible, and scalable manufacturing processes, which is essential for any potential industrial application. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, −20°C | 65–75 | |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 85–90 |

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- 1H/13C NMR: Assigns methyl, bromine, and fluorine substituents. Fluorine’s deshielding effect is observed at δ 140–160 ppm in 19F NMR .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 221.01) .

- X-ray Crystallography: Resolves crystal packing and substituent orientations (e.g., dihedral angles between pyrazole and aryl groups) .

Advanced: How do bromine and fluorine substituents influence electronic properties and reactivity?

Answer:

- Bromine: Acts as a directing group in electrophilic substitution and participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .

- Fluorine: Enhances metabolic stability via C–F bond strength and modulates electron density, affecting binding to biological targets (e.g., kinase inhibition) .

- Computational Insights: Density Functional Theory (DFT) calculations show fluorine’s electronegativity lowers the HOMO-LUMO gap by 0.3–0.5 eV, increasing electrophilicity .

Advanced: What strategies address low yields in multi-step syntheses of derivatives?

Answer:

- Intermediate Purity: Use flash chromatography or recrystallization after each step.

- Catalytic Systems: Employ Pd(OAc)₂/XPhos for efficient C–Br activation in cross-coupling .

- Microwave Assistance: Reduces reaction time (e.g., from 24 h to 2 h for Buchwald-Hartwig aminations) .

Advanced: How is the compound’s bioactivity evaluated, and what contradictions exist in reported data?

Answer:

- Assays:

- Data Contradictions: Discrepancies in MIC values may arise from variations in fungal strains or compound purity. Validate via orthogonal assays (e.g., time-kill kinetics) .

Advanced: What computational tools predict intermolecular interactions in crystal structures?

Answer:

- Mercury Software: Analyzes C–H···F (2.3–2.5 Å) and π-π stacking (3.8–4.2 Å) interactions .

- Hirshfeld Surface Analysis: Quantifies contact contributions (e.g., F···H interactions: 12–15% of total surface) .

Advanced: How to resolve discrepancies in NMR data for regioisomeric impurities?

Answer:

- 2D NMR (COSY, NOESY): Distinguishes between 4-bromo and 5-bromo isomers via coupling patterns.

- Crystallographic Validation: Single-crystal X-ray structures unambiguously assign substituent positions .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Purification: Gradient column chromatography becomes impractical; switch to fractional crystallization.

- Fluorine Handling: Use fluoropolymer-lined reactors to prevent leaching of toxic HF byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.